N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide

Melanoma Antineoplastic Agents Tyrosinase

This synthetic phenolic thioether amine is designed as a melanogenesis-based antimelanoma agent. The propionyl moiety increases hydrophobicity, enhancing cellular uptake and delivering superior in vivo antitumor efficacy and prolonged survival compared to N-acetyl-4-S-cysteaminylphenol. It is the validated tool for studies requiring tyrosinase-activated cytotoxicity (IC50 50–400 µM), selective killing of pigmented melanoma cells, and investigation of CD8+ T-cell-mediated protective immunity, with 20% complete tumor rejection in murine models. Procure from reputable CMO/CDMO suppliers.

Molecular Formula C11H15NO2S
Molecular Weight 225.31 g/mol
CAS No. 155196-03-5
Cat. No. B114517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide
CAS155196-03-5
SynonymsN-[2-(4-HYDROXYPHENYLSULFANYL)ETHYL]PROPIONAMIDE
Molecular FormulaC11H15NO2S
Molecular Weight225.31 g/mol
Structural Identifiers
SMILESCCC(=O)NCCSC1=CC=C(C=C1)O
InChIInChI=1S/C11H15NO2S/c1-2-11(14)12-7-8-15-10-5-3-9(13)4-6-10/h3-6,13H,2,7-8H2,1H3,(H,12,14)
InChIKeyQSZDEDWYJWMGDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide (CAS 155196-03-5) | NPrCAP Antimelanoma Agent


N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide (CAS 155196-03-5), also designated N-propionyl-4-S-cysteaminylphenol (NPrCAP or N-Pr-4-S-CAP), is a synthetic phenolic thioether amine and sulfur-containing tyrosine analog [1]. It functions as a melanogenesis-based antimelanoma agent, acting as a substrate for the melanocyte-specific enzyme tyrosinase [1]. The compound exhibits selective cytotoxicity toward pigmented melanoma cells in vitro and suppresses tumor growth in murine B16 melanoma models in vivo [1].

Why Generic Substitution of N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide with Other Tyrosine Analogs Fails


Within the phenolic thioether amine class, substitution of the N-acyl group profoundly alters pharmacokinetic and pharmacodynamic properties. The target compound incorporates a propionyl moiety specifically designed to increase hydrophobicity relative to its acetyl counterpart, thereby enhancing cellular uptake [1]. This structural modification translates into quantitatively superior in vivo antitumor efficacy and prolonged survival in melanoma-bearing mice compared to N-acetyl-4-S-cysteaminylphenol [1]. Generic substitution with other sulfur-containing tyrosine analogs lacking this optimized N-acyl group cannot replicate the established efficacy profile and would introduce unvalidated potency and selectivity parameters for melanoma-targeted applications.

Quantitative Differential Evidence for N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide (NPrCAP) Selection


Enhanced In Vivo Tumor Growth Suppression of NPrCAP vs. N-Acetyl Analog in B16 Melanoma Model

The propionyl derivative (NPrCAP) demonstrates superior in vivo antitumor efficacy compared to its N-acetyl analog (N-Ac-4-S-CAP). A 10-day subcutaneous treatment with N-propionyl-4-S-cysteaminylphenol at 300 mg/kg reduced the growth rate of established B16 melanoma s.c. tumors in mice by 36% relative to untreated controls [1]. Critically, the same study reports that the propionyl derivative increased the life span of melanoma-bearing mice more effectively than the acetyl derivative [1].

Melanoma Antineoplastic Agents Tyrosinase

NPrCAP Exhibits Selective Cytotoxicity in the 50–400 µM Range Against Pigmented Melanoma Cells

In a comparative cytotoxicity study across multiple cell lines, NPrCAP (along with its acetyl analog) demonstrated selective antiproliferative activity against the highly pigmented SK-MEL-23 human melanoma cell line, which possesses high tyrosinase activity [1]. Dose-response curves generated via MTT assay yielded IC50 values spanning 50–400 µM, with SK-MEL-23 exhibiting the lowest IC50 (greatest sensitivity) among all lines tested, consistent with tyrosinase-dependent targeting [1].

Cytotoxicity Melanoma Drug Screening

Structural Optimization Confers Increased Hydrophobicity and Cellular Uptake Over N-Acetyl Analog

The propionyl-for-acetyl substitution in NPrCAP was rationally designed to increase molecular hydrophobicity, with the explicit intent of enhancing passive cellular uptake [1]. This structural modification directly addresses the limited membrane permeability observed with the more polar N-acetyl derivative [1]. While quantitative partition coefficient data are not reported in the primary characterization paper, the improved in vivo efficacy (36% tumor growth reduction and prolonged survival) serves as functional validation of this design principle [1].

Drug Design Structure-Activity Relationship Pharmacokinetics

NPrCAP Induces CD8+ T Cell-Mediated Anti-Melanoma Immunity and Suppresses Rechallenged Tumors

Intratumoral administration of NPrCAP not only suppresses primary B16F1 melanoma growth but also elicits durable CD8+ T cell-dependent immunity that protects against secondary tumor rechallenge [1][2]. In a controlled study, NPrCAP treatment resulted in complete tumor rejection in 2 out of 10 treated mice and significant tumor growth retardation in the remaining animals compared to PBS controls [2]. T cell depletion experiments confirmed that the anti-melanoma effect is CD8+ T cell-dependent; protection was abrogated by anti-CD8 antibody but not by anti-CD4 antibody [1].

Cancer Immunotherapy Tumor Immunology Melanoma

Evidence-Backed Application Scenarios for N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide Procurement


Preclinical In Vivo Efficacy Studies in Syngeneic Murine Melanoma Models

Procurement is justified for investigators seeking to reproduce or extend the 36% tumor growth inhibition observed in B16 melanoma-bearing mice treated with 300 mg/kg NPrCAP for 10 days [1]. This compound is the appropriate tool for studies requiring a tyrosinase-activated prodrug with validated in vivo antitumor activity superior to its acetyl analog [1].

Mechanistic Studies of Tyrosinase-Dependent Prodrug Activation and Selective Melanoma Cytotoxicity

Researchers examining the relationship between tyrosinase expression and differential cytotoxicity (IC50 range: 50–400 µM) should utilize this compound [2]. The established selectivity for highly pigmented SK-MEL-23 cells over lower-tyrosinase cell lines [2] makes NPrCAP an essential reference compound for validating melanogenesis-targeted drug delivery platforms.

Immuno-Oncology Research on Chemotherapy-Induced Immunogenic Cell Death and Tumor Rechallenge Protection

This compound is specifically indicated for studies investigating CD8+ T cell-mediated anti-melanoma immunity. Procurement is supported by evidence that intratumoral NPrCAP administration induces long-term (≥90 days) protective immunity, with 20% of treated mice achieving complete tumor rejection and CD8+ depletion abrogating this effect [3][4]. It serves as a validated tool for probing the intersection of targeted chemotherapy and adaptive immunity in melanoma.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.